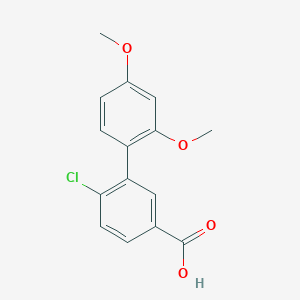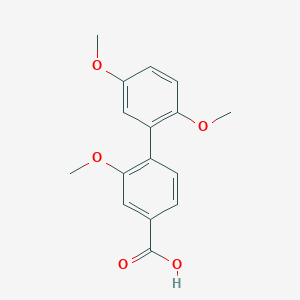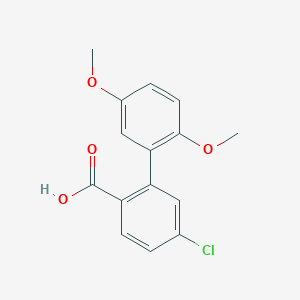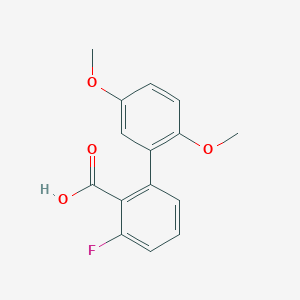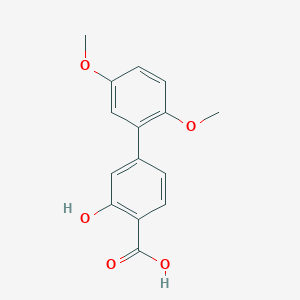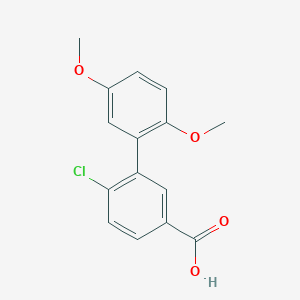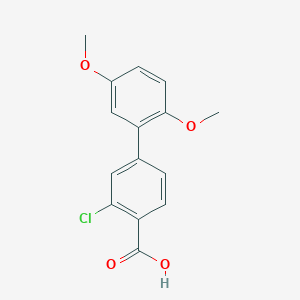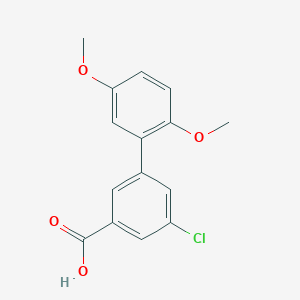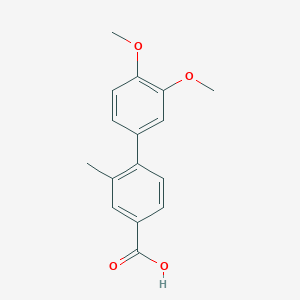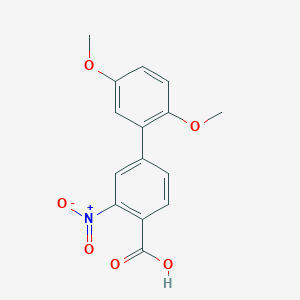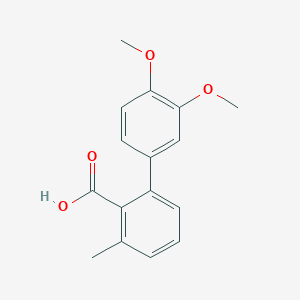
3-(2,5-Dimethoxyphenyl)-5-trifluoromethylbenzoic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,5-Dimethoxyphenyl)-5-trifluoromethylbenzoic acid, 95% (3-(2,5-DMPT-5-TFA), 95%) is a synthetic compound that has been studied for its potential applications in various fields, including scientific research. It is a compound that has been widely used in laboratory experiments and has been found to have a number of biochemical and physiological effects.
科学研究应用
3-(2,5-DMPT-5-TFA), 95% has been used in a number of scientific research applications. It has been used as an inhibitor of protein kinases, an enzyme involved in the regulation of various cellular processes. It has also been used in studies of the structure and function of enzymes, as well as in studies of the mechanisms of drug action. Additionally, the compound has been used in studies of the structure and function of proteins, as well as in studies of the regulation of gene expression.
作用机制
3-(2,5-DMPT-5-TFA), 95% has been found to act as an inhibitor of protein kinases, an enzyme involved in the regulation of various cellular processes. The compound binds to the active site of the enzyme, which prevents the enzyme from performing its normal function. This inhibition of the enzyme's activity can lead to changes in gene expression, protein synthesis, and other cellular processes.
Biochemical and Physiological Effects
3-(2,5-DMPT-5-TFA), 95% has been found to have a number of biochemical and physiological effects. In studies of the inhibition of protein kinase activity, the compound has been found to reduce the activity of the enzyme, leading to changes in gene expression and protein synthesis. Additionally, the compound has been found to reduce the activity of certain enzymes involved in the metabolism of drugs, leading to increased drug concentrations in the body. Finally, the compound has been found to have an anti-inflammatory effect, which may be beneficial in the treatment of certain diseases.
实验室实验的优点和局限性
3-(2,5-DMPT-5-TFA), 95% has a number of advantages and limitations when used in laboratory experiments. One advantage is that the compound is relatively easy to synthesize and purify, making it a cost-effective option for scientific research. Additionally, the compound has a high degree of specificity, meaning that it is able to target specific proteins and enzymes. However, the compound is also limited in its ability to penetrate cells, meaning that it is not suitable for use in studies of intracellular processes.
未来方向
There are a number of potential future directions in which 3-(2,5-DMPT-5-TFA), 95% may be used. One potential application is in the development of new drugs for the treatment of certain diseases. The compound has already been found to have an anti-inflammatory effect, and further research may lead to the development of drugs that can target specific proteins and enzymes. Additionally, the compound may be used in the development of new diagnostic tests, as its high degree of specificity may be beneficial in the detection of certain diseases. Finally, the compound may be used in the development of new laboratory techniques, as its ability to target specific proteins and enzymes may be beneficial in a variety of experiments.
合成方法
3-(2,5-DMPT-5-TFA), 95% can be synthesized by a two-step process. The first step involves the reaction of 2,5-dimethoxyphenyl trifluoromethyl ketone with trifluoromethanesulfonic acid in a 1:1 molar ratio in acetonitrile. This reaction results in the formation of 3-(2,5-dimethoxyphenyl)-5-trifluoromethylbenzoic acid. The second step involves the purification of the compound via recrystallization in acetonitrile, followed by drying to obtain a 95% pure product.
属性
IUPAC Name |
3-(2,5-dimethoxyphenyl)-5-(trifluoromethyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3O4/c1-22-12-3-4-14(23-2)13(8-12)9-5-10(15(20)21)7-11(6-9)16(17,18)19/h3-8H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZPHJHJJZWLLCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70690836 |
Source


|
| Record name | 2',5'-Dimethoxy-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70690836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261980-71-5 |
Source


|
| Record name | 2',5'-Dimethoxy-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70690836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

